4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core substituted with a fluoro-methoxyphenyl group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multiple steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the substitution of the pyridazinone core with a fluoro-methoxyphenyl group using reagents like (4-fluoro-2-methoxyphenyl)boronic acid.
Acetylation and Amidation: The final steps involve acetylation and amidation reactions to introduce the acetyl and amino groups, respectively, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as apoptosis or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenylboronic acid: Shares the fluoro-methoxyphenyl group but differs in the core structure.
3-Fluoro-4-methoxyphenylboronic acid: Similar functional groups but different substitution pattern.
Uniqueness
4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is unique due to its specific combination of functional groups and the pyridazinone core, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H18FN3O5 |
---|---|
Molecular Weight |
363.34 g/mol |
IUPAC Name |
4-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H18FN3O5/c1-26-14-9-11(18)4-5-12(14)13-6-7-16(23)21(20-13)10-15(22)19-8-2-3-17(24)25/h4-7,9H,2-3,8,10H2,1H3,(H,19,22)(H,24,25) |
InChI Key |
LMLGEHSMMQPIRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.